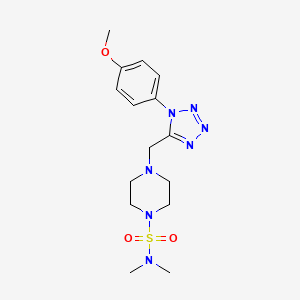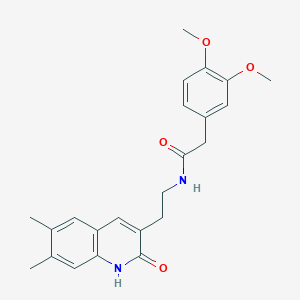
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide, also known as CTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Solar Energy Conversion : Wang et al. (2005) developed a series of novel zinc metalloporphyrins, including variants with cyanoacrylic acid, demonstrating enhanced electron transfer properties. These porphyrins were used in dye-sensitized TiO2 solar cells, showing high conversion efficiencies, indicating potential applications in solar energy conversion (Wang et al., 2005).
Electrochemical Energy Storage : Tan et al. (2018) fabricated robust freestanding polymer gel electrolytes (PGEs) using acrylamide, demonstrating their application in flexible zinc-air and aluminium-air batteries. The PGEs showed high ionic conductivity and flexibility, indicating their suitability for high-performance flexible metal-air batteries (Tan et al., 2018).
Chemical Synthesis : Kumari et al. (2013) explored the CuI/(NH4)2HPO4 catalyzed reaction of O-propargyl salicylaldehydes with active methylene compounds, including cyanoacrylamides, leading to the formation of 2H-Chromen-3-yl-methylenemalononitriles/cyanoacrylates/cyanoacrylamides. This process offers a convenient and high-yielding method for synthesizing these compounds, which could have various applications in chemical synthesis (Kumari et al., 2013).
Organic Rechargeable Devices : Koshika et al. (2010) designed and synthesized a poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide) as an electrode-active polymer for an organic rechargeable device with an aqueous electrolyte. The device demonstrated good charging and discharging cycles and high charging rate performance, indicating its potential in organic rechargeable devices (Koshika et al., 2010).
Bioimaging : Tan et al. (2014) developed a fluorescent probe using coumarin and terpyridine, which showed good selectivity and sensitivity towards Zn(2+) with significant emission wavelength shifts. This probe could be used for imaging Zn(2+) in cells, suggesting applications in bioimaging (Tan et al., 2014).
properties
IUPAC Name |
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-14-6-8-18(9-7-14)22-20(23)17(12-21)11-15-10-16-4-2-3-5-19(16)24-13-15/h2-11H,13H2,1H3,(H,22,23)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGMJOKGYCXOP-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3OC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2766064.png)


![N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)

![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)
